molecular formula C17H14FN3 B1197174 5H-Pyrrolo(1,2-a)imidazole, 2-(4-fluorophenyl)-6,7-dihydro-3-(4-pyridinyl)- CAS No. 111908-94-2

5H-Pyrrolo(1,2-a)imidazole, 2-(4-fluorophenyl)-6,7-dihydro-3-(4-pyridinyl)-

Cat. No.: B1197174
CAS No.: 111908-94-2
M. Wt: 279.31 g/mol
InChI Key: GJFVAEMLAFFGDZ-UHFFFAOYSA-N
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Description

SKF-104351 is a small molecule drug developed by GlaxoSmithKlineLeukotrienes are inflammatory mediators involved in various immune responses and diseases .

Preparation Methods

The synthetic route for SKF-104351 involves several steps, starting from commercially available starting materials. The key steps include:

Industrial production methods for SKF-104351 would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of robust purification processes.

Chemical Reactions Analysis

SKF-104351 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: SKF-104351 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SKF-104351 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SKF-104351 reduces the production of leukotrienes, thereby modulating inflammatory responses. The molecular targets and pathways involved include the 5-lipoxygenase enzyme and the downstream signaling pathways associated with leukotriene biosynthesis .

Comparison with Similar Compounds

SKF-104351 can be compared with other 5-lipoxygenase inhibitors such as zileuton and MK-886. While all these compounds share the common mechanism of inhibiting 5-lipoxygenase, SKF-104351 is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein (FLAP).

SKF-104351’s uniqueness lies in its specific binding affinity and inhibitory potency towards 5-lipoxygenase, which distinguishes it from other inhibitors .

Properties

CAS No.

111908-94-2

Molecular Formula

C17H14FN3

Molecular Weight

279.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C17H14FN3/c18-14-5-3-12(4-6-14)16-17(13-7-9-19-10-8-13)21-11-1-2-15(21)20-16/h3-10H,1-2,11H2

InChI Key

GJFVAEMLAFFGDZ-UHFFFAOYSA-N

SMILES

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2=NC(=C(N2C1)C3=CC=NC=C3)C4=CC=C(C=C4)F

111908-94-2

Synonyms

SK and F 104351
SK and F-104351
SKF 104351

Origin of Product

United States

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